3-(Diethoxymethyl)-4-nitro-1,2-oxazole

Description

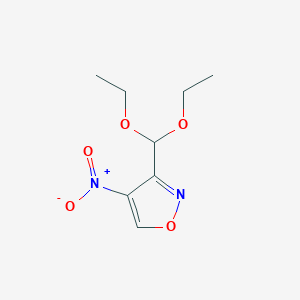

3-(Diethoxymethyl)-4-nitro-1,2-oxazole is a nitro-substituted 1,2-oxazole derivative featuring a diethoxymethyl group at the 3-position.

Propriétés

Numéro CAS |

87149-82-4 |

|---|---|

Formule moléculaire |

C8H12N2O5 |

Poids moléculaire |

216.19 g/mol |

Nom IUPAC |

3-(diethoxymethyl)-4-nitro-1,2-oxazole |

InChI |

InChI=1S/C8H12N2O5/c1-3-13-8(14-4-2)7-6(10(11)12)5-15-9-7/h5,8H,3-4H2,1-2H3 |

Clé InChI |

MFMGEKPWYLBCAD-UHFFFAOYSA-N |

SMILES canonique |

CCOC(C1=NOC=C1[N+](=O)[O-])OCC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethoxymethyl)-4-nitroisoxazole typically involves the reaction of 3-(diethoxymethyl)-3-hydroxy-2-substituted-2,3-dihydrothiazolo[3,2-a]pyridin-4-ium chlorides with appropriate reagents . The reaction conditions often include the use of solvents like ethanol (EtOH) at room temperature (25°C) and subsequent transformations in acetonitrile (MeCN) at elevated temperatures (85°C) .

Industrial Production Methods

Industrial production methods for 3-(Diethoxymethyl)-4-nitroisoxazole are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Diethoxymethyl)-4-nitroisoxazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The diethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are commonly employed.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 3-(Diethoxymethyl)-4-aminoisoxazole.

Reduction: Formation of 3-(Diethoxymethyl)-4-nitrosoisoxazole.

Substitution: Formation of various substituted isoxazoles depending on the nucleophile used.

Applications De Recherche Scientifique

3-(Diethoxymethyl)-4-nitroisoxazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmacophore in drug design.

Industry: Used in the development of new materials with specific properties, such as polymers and resins

Mécanisme D'action

The mechanism of action of 3-(Diethoxymethyl)-4-nitroisoxazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the isoxazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

Key Substituent Effects:

- Nitro Group (NO₂): The nitro group in 4-nitro-1,2-oxazoles enhances electron-withdrawing effects, stabilizing the oxazole ring and promoting electrophilic substitution reactions. This is consistent with observations in nitro-substituted dienamines, where the "push-pull" electronic character facilitates cycloaddition reactions .

- Diethoxymethyl Group (C(OEt)₂): Compared to simpler alkyl or aryl substituents (e.g., methyl or phenyl in ), the diethoxymethyl group increases steric bulk and hydrophobicity. This may reduce solubility in polar solvents but enhance stability in organic matrices.

Comparison with Other 1,2-Oxazole Derivatives:

Reactivity and Functional Utility

- Cycloaddition Potential: Nitro-substituted heterocycles, such as 1-(N,N-dimethylamino)-4-nitro-1,3-butadiene (), undergo cycloadditions with α,β-unsaturated carbonyl compounds. The diethoxymethyl group in this compound may sterically hinder similar reactions compared to less bulky analogs .

- The diethoxymethyl group could improve thermal stability in nitro-oxazoles by reducing ring strain .

Activité Biologique

3-(Diethoxymethyl)-4-nitro-1,2-oxazole is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various pathogens.

- Chemical Formula : C₉H₁₃N₃O₅

- Molecular Weight : 227.21 g/mol

- CAS Number : 87149-82-4

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group is known to undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules, potentially disrupting vital cellular processes.

Antimicrobial Activity

Research has indicated that derivatives of oxazole compounds exhibit notable antimicrobial properties. For instance, this compound has been evaluated for its efficacy against both bacterial and fungal strains:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 12 |

| Staphylococcus aureus | 11 |

| Pseudomonas aeruginosa | 9 |

| Candida albicans | 10 |

| Aspergillus niger | 12 |

These results suggest that the compound possesses a broad spectrum of antimicrobial activity, making it a candidate for further development in treating infections caused by resistant pathogens .

Anti-Tubercular Activity

The compound has also shown promise in anti-tubercular activity. In vitro studies demonstrated significant inhibition against Mycobacterium tuberculosis (Mtb) strains. For example:

This highlights the potential of this compound in addressing multidrug-resistant tuberculosis (MDR-TB) challenges.

Study on Antimicrobial Efficacy

In a study conducted by Sadek et al., various oxazole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that certain derivatives showed considerable inhibition against both gram-positive and gram-negative bacteria as well as fungi. The study concluded that structural modifications could enhance the biological activity of oxazole derivatives .

Development of Anti-TB Agents

Research by Villemagne et al. focused on fragment-based drug design, where new oxadiazole compounds were synthesized as EthR inhibitors. These compounds demonstrated improved solubility and metabolic stability compared to traditional anti-TB agents. The findings suggest that structural modifications in the oxazole framework can lead to more effective anti-TB therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.